R-(+)-Salsolinol hydrochloride
CAS No.: 57916-12-8
Cat. No.: VC17122701
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57916-12-8 |
|---|---|
| Molecular Formula | C10H14ClNO2 |
| Molecular Weight | 215.67 g/mol |
| IUPAC Name | (1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m1./s1 |
| Standard InChI Key | WSVCGYSRZYNJMC-FYZOBXCZSA-N |
| Isomeric SMILES | C[C@@H]1C2=CC(=C(C=C2CCN1)O)O.Cl |
| Canonical SMILES | CC1C2=CC(=C(C=C2CCN1)O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
R-(+)-Salsolinol hydrochloride (C₁₀H₁₃NO₂·HCl) is the hydrochloride salt of the R-enantiomer of salsolinol, a 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. Its molecular weight is 215.67 g/mol, with a defined stereocenter at the C1 position . The R-configuration confers distinct biological activity compared to the S-enantiomer, which is absent in human tissues . The catechol moiety (6,7-dihydroxy groups) and tetrahydroisoquinoline backbone are critical for its redox activity and receptor interactions .
Table 1: Molecular Properties of R-(+)-Salsolinol Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃NO₂·HCl | |
| Molecular Weight | 215.67 g/mol | |
| Stereochemistry | R-configuration at C1 | |
| Optical Activity | Dextrorotatory (+) | |
| SMILES | Cl.CC1NCCC2=CC(O)=C(O)C=C12 |
Synthesis and Endogenous Formation
R-(+)-Salsolinol is biosynthesized via three pathways:
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Pictet–Spengler Condensation: Nonenzymatic reaction between dopamine and aldehydes (e.g., acetaldehyde), producing racemic salsolinol .
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Enzymatic Decarboxylation: Conversion of 1-carboxyl-tetrahydroisoquinoline (from dopamine and pyruvate) to (R)-salsolinol .
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Ethanol-Mediated Synthesis: Elevated acetaldehyde post-ethanol intake selectively forms (R)-salsolinol .
Endogenous levels are detected in cerebrospinal fluid (CSF) and brain tissues, with concentrations ranging from 0.1–10 nM under physiological conditions .
Neurobiological Effects: Dual Mechanisms of Action
Neuroprotective Properties
In vitro studies using SH-SY5Y dopaminergic neurons reveal R-(+)-salsolinol’s antioxidant effects:
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ROS Scavenging: At 50–250 μM, it reduces H₂O₂-induced ROS levels to baseline (p < 0.001) .
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Anti-Apoptotic Activity: Suppresses caspase-3/7 activation by 300 μM H₂O₂ (p < 0.001) and 100 μM 6-hydroxydopamine (6-OHDA) (p < 0.01) .
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Membrane Stabilization: Decreases lactate dehydrogenase (LDH) release in 6-OHDA-damaged cells (p < 0.05) .
Table 2: In Vitro Neuroprotective Effects of R-(+)-Salsolinol Hydrochloride
Neurotoxic Mechanisms
Paradoxically, higher concentrations (>500 μM) or prolonged exposure induce toxicity:
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Mitochondrial Dysfunction: Inhibits Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase), reducing ATP synthesis .
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Pro-Apoptotic Signaling: Increases Bax/Bcl-2 ratio and depletes glutathione, promoting neuronal apoptosis .
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Inflammation: Chronic exposure elevates TNF-α and CRP in rodent models, though acute administration shows no significant change .
Role in Neurodegenerative Diseases
Alcohol-Related Neurotoxicity
Ethanol metabolism increases acetaldehyde, driving R-(+)-salsolinol synthesis. Chronic alcohol use correlates with nigrostriatal degeneration, potentially exacerbating PD risk .
Pharmacological and Therapeutic Considerations
Challenges in Clinical Translation
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Dose-Dependent Effects: Neuroprotection occurs at 50–250 μM, while toxicity dominates at >500 μM .
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Blood-Brain Barrier (BBB) Penetration: Low molecular weight favors BBB crossing, but rapid methylation by COMT limits bioavailability .
Table 3: Comparative Neuroactivity of Salsolinol Enantiomers
| Property | R-(+)-Salsolinol | S-(-)-Salsolinol |
|---|---|---|
| Endogenous Presence | Detected in CSF, brain | Absent in humans |
| Neuroprotection | ↑ ROS scavenging, ↓ apoptosis | Not studied |
| Neurotoxicity | Mitochondrial inhibition | No data |
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